

An In-depth Technical Guide to Phenoxyacetic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxyacetic anhydride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **phenoxyacetic anhydride**, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on experimental protocols and workflows relevant to research and development.

Core Chemical Information

Phenoxyacetic anhydride (CAS Number: 14316-61-1) is the symmetrical anhydride of phenoxyacetic acid. It is a versatile acylating agent, utilized for the introduction of the phenoxyacetyl group into various molecules.^[1] Its reactivity is centered on the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.

Structure:

- IUPAC Name: (2-phenoxyacetyl) 2-phenoxyacetate
- Molecular Formula: C₁₆H₁₄O₅^[2]
- Molecular Weight: 286.28 g/mol ^[2]
- InChIKey: CCSBNBKM MACZDGN-UHFFFAOYSA-N

The structure consists of two phenoxyacetyl units linked by an anhydride functional group.

Physicochemical and Spectroscopic Data

Phenoxyacetic anhydride is typically an off-white to yellowish solid at room temperature.[1] A summary of its key physical and spectroscopic properties is presented below.

Property	Value/Description	Source(s)
CAS Number	14316-61-1	[1] [2]
Molecular Formula	C ₁₆ H ₁₄ O ₅	[2]
Molecular Weight	286.28 g/mol	[2]
Appearance	Off-white to greyish yellow solid	[1]
Melting Point	70-74 °C	[1]
Purity	≥ 98% (by titration)	[1]
Storage Conditions	Room Temperature, moisture sensitive	
IR Spectroscopy	C=O Stretch: Two characteristic strong bands for the symmetric and asymmetric stretching of the anhydride carbonyls, typically in the range of 1820-1800 cm ⁻¹ and 1760-1740 cm ⁻¹ . C-O-C Stretch: Strong bands in the 1300-1000 cm ⁻¹ region for the ether and anhydride linkages.	
¹ H NMR Spectroscopy	Aromatic Protons (Ar-H): Multiplets in the range of δ 6.8-7.4 ppm. Methylene Protons (-O-CH ₂ -): A singlet around δ 4.7-5.0 ppm. The symmetrical nature of the molecule results in chemically equivalent protons on both phenoxyacetyl moieties.	[3] [4]
¹³ C NMR Spectroscopy	Carbonyl Carbon (C=O): Signal expected in the range of δ 160-170 ppm. Aromatic	[4] [5]

Carbons: Multiple signals between δ 114-158 ppm.
Methylene Carbon (-O-CH₂-):
Signal around δ 65-70 ppm.

Experimental Protocols

Synthesis of Phenoxyacetic Anhydride

Phenoxyacetic anhydride is typically synthesized from its corresponding carboxylic acid, phenoxyacetic acid. A general and reliable method involves the dehydration of phenoxyacetic acid using a suitable dehydrating agent.

Protocol: Synthesis via Dehydration with Acetic Anhydride

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenoxyacetic acid (2 equivalents).
- Reagent Addition: Add acetic anhydride (1.2 equivalents) to the flask. The acetic anhydride acts as both a reagent and a solvent in this context.
- Heating: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of acetic acid evolution.
- Work-up: After cooling to room temperature, the excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield pure **phenoxyacetic anhydride**.

Application in Acylation of Amines

Phenoxyacetic anhydride is an effective reagent for the N-acylation of primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of pharmaceuticals and other fine chemicals.

Protocol: General N-Acylation of an Aromatic Amine

- Amine Solubilization: Dissolve the amine (e.g., aniline, 1 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) in a flask at room temperature.
- Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 mmol) or pyridine (1.2 mmol), to the solution to act as an acid scavenger for the phenoxyacetic acid byproduct.
- Anhydride Addition: Slowly add a solution of **phenoxyacetic anhydride** (1.1 mmol) in the same solvent to the stirred amine solution. The reaction is often exothermic, and cooling in an ice bath may be necessary for reactive amines.
- Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction's completion by TLC.
- Aqueous Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2][6][7]

Application in Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based solid-phase peptide synthesis, anhydrides are commonly used in a "capping" step. This step is crucial for terminating unreacted amino groups on the growing peptide chain that failed to couple with the subsequent amino acid. This prevents the formation of deletion sequences, which are difficult to separate from the desired peptide.

Protocol: Capping of Unreacted Amines on Resin

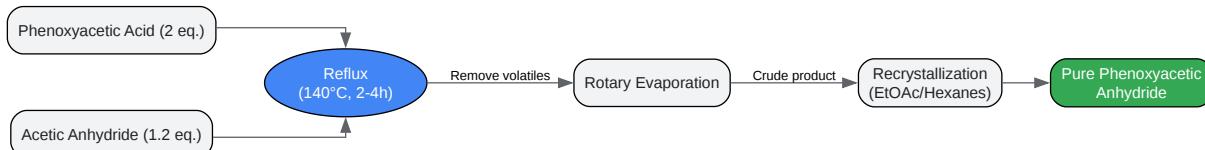
- Resin Preparation: Following a coupling step in the SPPS workflow, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF).
- Capping Solution Preparation: Prepare a capping solution. A common mixture is acetic anhydride and a base (like N,N-diisopropylethylamine (DIPEA) or pyridine) in DMF. For

capping with the phenoxyacetyl group, a solution of **phenoxyacetic anhydride** (0.5 M) and DIPEA (0.5 M) in DMF can be used.

- Capping Reaction: Add the capping solution to the peptide-resin and agitate at room temperature for 15-30 minutes.
- Washing: Drain the capping solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
- Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group of the previously coupled amino acid and the subsequent coupling cycle.[8][9][10]

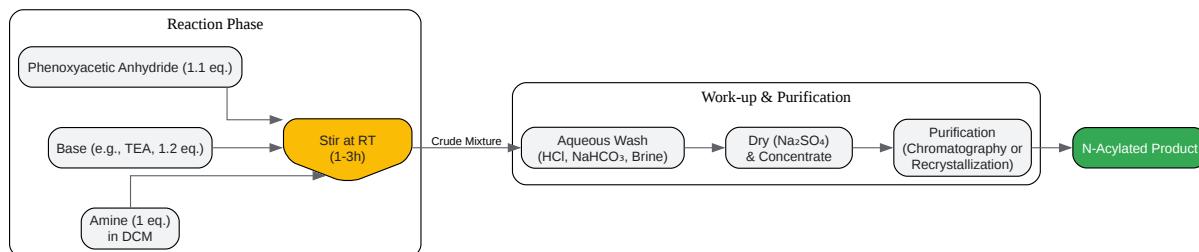
Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving **phenoxyacetic anhydride**.



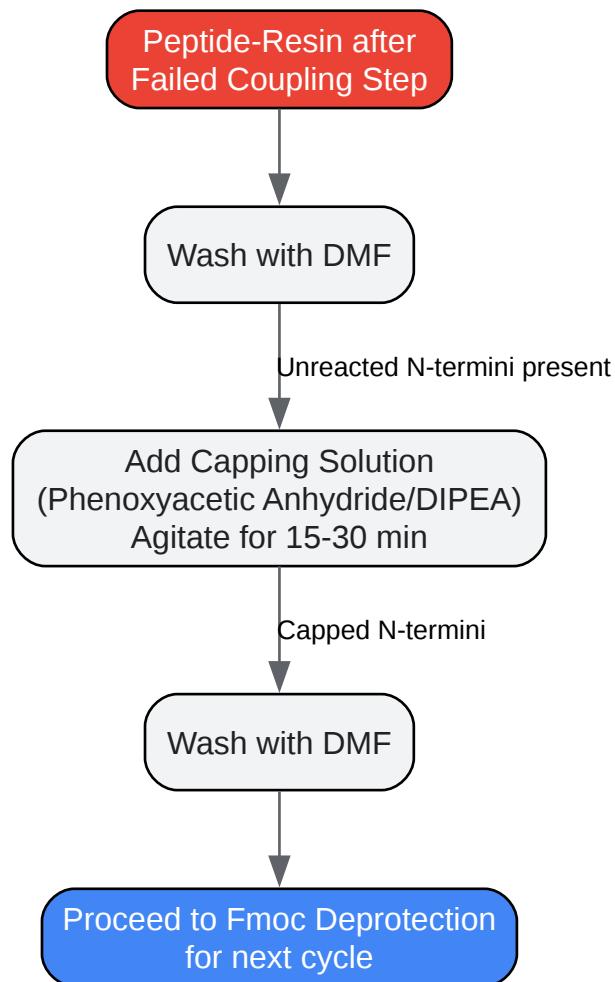
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Caption: Workflow for the synthesis of **phenoxyacetic anhydride**.



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Caption: Experimental workflow for the N-acylation of amines.



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Caption: Capping step in solid-phase peptide synthesis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Phenoxyacetic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081273#phenoxyacetic-anhydride-cas-number-and-structure]

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